Carbohydrazide derivative, 3g
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Overview
Description
Carbohydrazide derivative, 3g, is a compound belonging to the class of carbohydrazides, which are known for their diverse biological and chemical properties Carbohydrazides are characterized by the presence of the carbohydrazide functional group, which consists of a carbonyl group (C=O) bonded to two hydrazine groups (NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbohydrazide derivative, 3g, typically involves the reaction of a hydrazine derivative with a carbonyl compound. One common method is the condensation reaction between hydrazine hydrate and an aldehyde or ketone. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of carbohydrazide derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbohydrazide derivative, 3g, can undergo various chemical reactions, including:
Oxidation: Carbohydrazides can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert carbohydrazides to hydrazines or other reduced forms.
Substitution: Carbohydrazides can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, may yield carboxylic acids, while reduction may produce hydrazines. Substitution reactions can lead to the formation of various substituted carbohydrazides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, tuberculosis, and inflammatory disorders.
Industry: Utilized in the development of corrosion inhibitors, polymer additives, and photographic chemicals.
Mechanism of Action
The mechanism of action of carbohydrazide derivative, 3g, involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound can also interact with microbial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Carbohydrazide derivative, 3g, can be compared with other similar compounds such as:
Thiocarbohydrazides: These compounds contain a sulfur atom in place of the oxygen atom in carbohydrazides. They exhibit similar biological activities but may have different reactivity and stability profiles.
Hydrazones: Formed by the condensation of hydrazines with carbonyl compounds, hydrazones share some chemical properties with carbohydrazides but have distinct structural features and applications.
Acylhydrazides: These compounds have an acyl group attached to the hydrazine moiety. .
This compound, stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FN2O3/c15-10-5-8(12(20)11(16)13(10)21)6-18-19-14(22)7-2-1-3-9(17)4-7/h1-6,20-21H,(H,19,22)/b18-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDWXNNDCSTWPB-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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